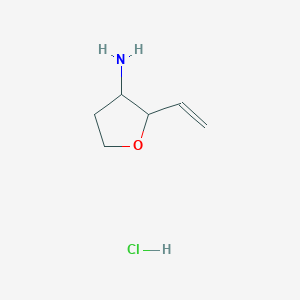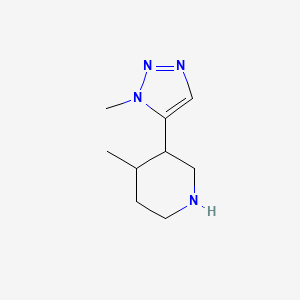![molecular formula C7H7NOS2 B13261836 5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one CAS No. 181145-32-4](/img/structure/B13261836.png)
5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazepine ring . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
4H,5H,6H,7H,8H-Thieno[3,2-b]azepin-5-one: Similar structure but lacks the sulfur atom in the thiazepine ring.
6H-[1,2,5]Thiadiazolo[3,4-e]thieno[3,2-b]indole: Contains a thiadiazole ring fused to a thienoindole system.
Uniqueness
5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one is unique due to its specific ring structure that combines both sulfur and nitrogen atoms, providing distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
181145-32-4 |
|---|---|
Molecular Formula |
C7H7NOS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
6,8-dihydro-5H-thieno[3,2-b][1,4]thiazepin-7-one |
InChI |
InChI=1S/C7H7NOS2/c9-6-2-4-10-5-1-3-11-7(5)8-6/h1,3H,2,4H2,(H,8,9) |
InChI Key |
UIKHQEPCIICNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(NC1=O)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13261773.png)
amine](/img/structure/B13261777.png)


![4-[(5-Methylheptan-3-yl)amino]pentan-1-ol](/img/structure/B13261802.png)


![6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B13261834.png)


amine](/img/structure/B13261848.png)

